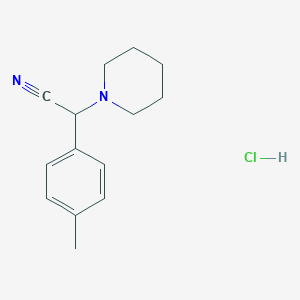

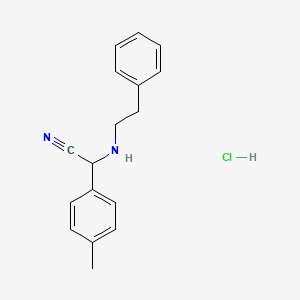

![molecular formula C11H10FNS B1407070 [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine CAS No. 1504493-90-6](/img/structure/B1407070.png)

[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine

Vue d'ensemble

Description

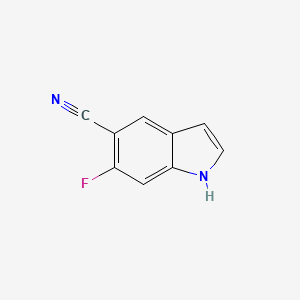

“[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine” is a compound that contains a thiophene ring, a phenyl ring, and a fluoro group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The phenyl group is a functional group that consists of six carbon atoms joined together in a planar cycle, with one hydrogen atom attached to each carbon atom . The fluoro group is a functional group that contains a fluorine atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and phenyl rings, which are aromatic and contribute to the stability of the molecule. The fluoro group would be expected to be electronegative, pulling electron density towards itself and potentially influencing the reactivity of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiophene, phenyl, and fluoro groups. The thiophene and phenyl rings might undergo electrophilic aromatic substitution reactions, while the fluoro group might influence the electron density and reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiophene and phenyl rings might contribute to its aromaticity and stability, while the fluoro group might influence its polarity and reactivity .Applications De Recherche Scientifique

Biased Agonists of Serotonin Receptors

- Research by Sniecikowska et al. (2019) on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a class to which the mentioned compound belongs, focused on developing serotonin 5-HT1A receptor-biased agonists. These derivatives demonstrated potential as antidepressant drug candidates due to their ability to selectively stimulate ERK1/2 phosphorylation, a key pathway in antidepressant response (Sniecikowska et al., 2019).

Crystal Structure Analysis

- Nagaraju et al. (2018) reported on the crystal structure of a compound closely related to “[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine”. Their study highlighted the significance of substituted thiophenes in diverse biological activities and material science applications, ranging from antibacterial to organic electronic components (Nagaraju et al., 2018).

Antiosteoclast Activity

- A study by Reddy et al. (2012) on di(1-oxo/thioxoperhydro-1λ5-[1,3,2] diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, which includes similar structures, showed these compounds exhibiting moderate to high antiosteoclast and osteoblast activity, suggesting potential applications in bone health and osteoporosis treatment (Reddy et al., 2012).

Alzheimer's Disease Treatment

- Kumar et al. (2013) synthesized 3-aryl-1-phenyl-1H-pyrazole derivatives, structurally related to the mentioned compound, and found them to be potent inhibitors of acetylcholinesterase and monoamine oxidase, indicating potential for Alzheimer's disease treatment (Kumar et al., 2013).

Fluorescence Quenching for Chemical Sensing

- Research by Naik et al. (2018) on thiophene substituted 1,3,4-oxadiazole derivatives, related to the compound , demonstrated their potential as aniline sensors in fluorescence quenching applications, indicating their utility in chemical sensing technologies (Naik et al., 2018).

Tuning Electronic Properties of Polythiophenes

- Gohier et al. (2013) investigated 3-Fluoro-4-hexylthiophene, a structural analog, for its potential in tuning the electronic properties of conjugated polythiophenes, which are significant in organic electronics (Gohier et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

(3-fluoro-4-thiophen-3-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNS/c12-11-5-8(6-13)1-2-10(11)9-3-4-14-7-9/h1-5,7H,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWZYMWSODSZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

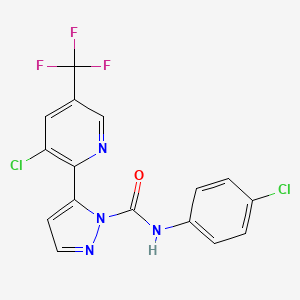

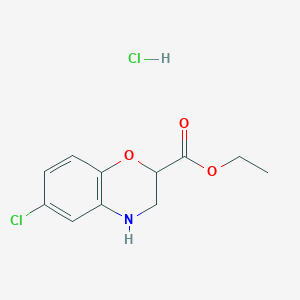

![(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1406991.png)

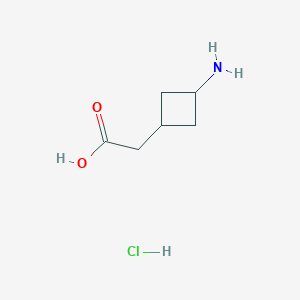

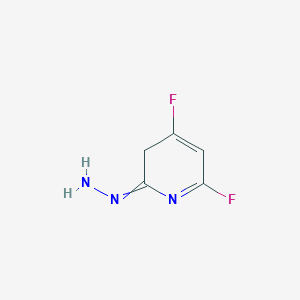

![N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1406995.png)

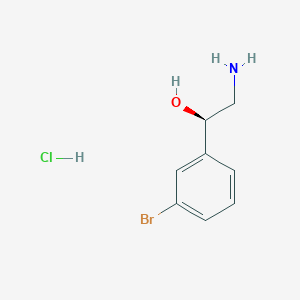

![(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide](/img/structure/B1406997.png)

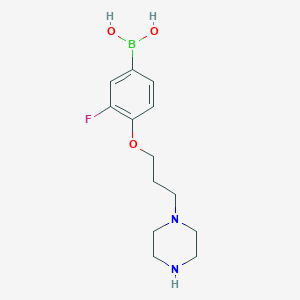

![Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate](/img/structure/B1407008.png)

![Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride](/img/structure/B1407010.png)